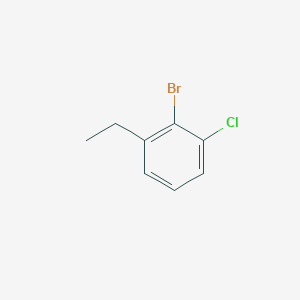

2-Bromo-1-chloro-3-ethylbenzene

Description

Significance of Aryl Halides in Synthetic Strategies

Aryl halides, which include compounds like 2-Bromo-1-chloro-3-ethylbenzene, are cornerstone building blocks in synthetic organic chemistry. wikipedia.orgrsc.org Their significance stems from their ability to participate in a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgrsc.orgfrontiersin.org These reactions allow for the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, providing efficient pathways to construct complex molecular architectures. beilstein-journals.orgrsc.org

The utility of aryl halides is evident in their widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgrsc.orgbeilstein-journals.org They are often readily accessible and serve as precursors to highly functionalized molecules. beilstein-journals.orgresearchgate.net For instance, palladium-catalyzed cyanation of aryl halides is a key method for producing aryl nitriles, which are important intermediates in various industrial and chemical processes. rsc.org The reactivity of the carbon-halogen bond, which is influenced by the specific halogen, makes these compounds indispensable tools for synthetic chemists. wikipedia.org

Unique Regioisomeric Considerations for Dihalogenated Ethylbenzenes

The synthesis and reactivity of dihalogenated ethylbenzenes are governed by important regioisomeric considerations. The placement of the two halogen atoms and the ethyl group on the benzene (B151609) ring dictates the molecule's properties and the outcome of chemical reactions. When introducing substituents to the benzene ring, the existing groups direct incoming groups to specific positions (ortho, meta, or para). libretexts.org

For example, the ethyl group is an ortho-, para-director, while halogens are also ortho-, para-directing, though they are deactivating. In the synthesis of a polysubstituted benzene like this compound, the sequence of halogenation and other reactions is critical to achieving the desired isomer. libretexts.org The steric hindrance provided by the ethyl group and the existing halogens will influence the position of subsequent substitutions. smolecule.com Furthermore, halogenation of the ethyl side chain can also occur, typically at the benzylic position, which adds another layer of complexity and potential for creating specific isomers. jove.com The preparation of halogenated derivatives can be challenging due to the possibility of competing cyclizations and other reactions. acs.org

Scope of Academic Inquiry into this compound

This suggests that this compound likely serves as a building block or intermediate in the synthesis of more complex target molecules rather than being an end product of significant research interest itself. americanelements.com The unique substitution pattern, with bromine, chlorine, and ethyl groups in a 1,2,3-arrangement, offers a specific regioisomer for researchers exploring structure-activity relationships or developing novel synthetic methodologies. For instance, related compounds like 1,5-Dibromo-2-chloro-3-ethylbenzene are used as intermediates in the synthesis of complex organic molecules and for studying electrophilic aromatic substitution reactions.

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1369922-30-4 biosynth.com |

| Molecular Formula | C₈H₈BrCl nih.gov |

| Molecular Weight | 219.51 g/mol americanelements.com |

| IUPAC Name | This compound americanelements.com |

| SMILES | CCC1=C(C(=CC=C1)Cl)Br biosynth.com |

| Appearance | Liquid americanelements.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,5-Dibromo-2-chloro-3-ethylbenzene |

| 1-chloro-3-ethylbenzene |

| 2-Bromoethylbenzene |

| 2-Chloroethylbenzene |

| 2-Fluoroethylbenzene |

| Benzene |

| Toluene |

| Benzyl bromide |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-3-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRKNLJCRIUGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 1 Chloro 3 Ethylbenzene

The synthesis of polysubstituted aromatic compounds such as 2-bromo-1-chloro-3-ethylbenzene requires careful strategic planning to ensure correct regiochemistry. The arrangement of the bromo, chloro, and ethyl groups on the benzene (B151609) ring necessitates advanced synthetic methods that control the position of each substituent. These methods can be broadly categorized into direct, targeted halogenation of a pre-functionalized ring and multi-step pathways involving the construction of the substitution pattern through sequential reactions.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Theoretical Vibrational Frequency Calculations and Experimental Correlation

In the absence of a published experimental spectrum for 2-Bromo-1-chloro-3-ethylbenzene, theoretical calculations serve as a powerful predictive tool. Quantum chemical calculations, particularly using Density Functional Theory (DFT) with methods like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to compute an optimized molecular structure and its corresponding harmonic vibrational frequencies. globalresearchonline.netnih.gov

Theoretical frequencies are often systematically higher than experimental values due to the calculation's basis in a harmonic oscillator model and the gaseous phase, whereas experimental data is typically recorded in a solid or liquid phase. nih.gov To bridge this gap, calculated frequencies are uniformly scaled. Scaling factors around 0.96 for the B3LYP method are commonly applied to achieve better agreement with experimental results. globalresearchonline.net

The predicted vibrational spectrum can be analyzed by assigning specific frequency ranges to different functional groups within the molecule.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected in the 3100–3000 cm⁻¹ region. nih.gov

Aliphatic C-H Stretching: The ethyl group's symmetric and asymmetric C-H stretching vibrations would appear in the 3000–2850 cm⁻¹ range. tandfonline.com

C-C Stretching: Vibrations corresponding to the carbon-carbon bonds within the aromatic ring typically occur in the 1600–1400 cm⁻¹ region. nih.gov

C-Halogen Stretching: The C-Cl and C-Br stretching modes are found at lower frequencies. The C-Cl stretch is anticipated in the 800-600 cm⁻¹ range, while the heavier bromine atom results in a C-Br stretching vibration at an even lower wavenumber, typically between 600-500 cm⁻¹.

A detailed assignment of the predicted vibrational modes for this compound is presented in the table below, based on established data for similar substituted benzenes. globalresearchonline.netnih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3080 - 3020 | Aromatic C-H | Stretching |

| 2975 - 2935 | Asymmetric CH₃ | Stretching |

| 2940 - 2900 | Asymmetric CH₂ | Stretching |

| 2880 - 2860 | Symmetric CH₃ / CH₂ | Stretching |

| 1580 - 1450 | Aromatic C=C | Stretching |

| 1465 - 1440 | CH₂ / CH₃ | Bending (Scissoring/Deformation) |

| 1385 - 1375 | CH₃ | Bending (Umbrella) |

| 1300 - 1000 | Aromatic C-H | In-plane Bending |

| 900 - 675 | Aromatic C-H | Out-of-plane Bending |

| 750 - 650 | C-Cl | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophore in this compound is the benzene ring. The characteristic π → π* transitions of benzene give rise to two primary absorption bands: the intense E2-band around 204 nm and the weaker, vibronically structured B-band around 255 nm.

Substitution on the benzene ring affects the energy of these transitions, leading to shifts in the absorption maxima (λ_max). This phenomenon, known as a bathochromic shift (to longer wavelengths) or hypsochromic shift (to shorter wavelengths), is dependent on the electronic nature of the substituents.

Alkyl Groups: The ethyl group is a weak electron-donating group, which typically causes a slight bathochromic shift and a hyperchromic effect (increased absorption intensity) on the benzene absorption bands.

Halogens (Cl, Br): Chlorine and bromine act as deactivating groups through their inductive effect (-I) but also possess lone pairs of electrons that can be donated to the ring via resonance (+M effect). This dual nature results in a bathochromic shift of the B-band. cdnsciencepub.comcdnsciencepub.com The shift is generally more pronounced with increasing atomic weight of the halogen (I > Br > Cl > F). cdnsciencepub.com

For this compound, the combined effects of the ethyl, chloro, and bromo substituents are expected to cause a bathochromic shift in the B-band compared to unsubstituted benzene. The fine vibrational structure of the B-band is also likely to be lost due to the trisubstitution pattern. The expected UV absorption maxima are summarized in the table below, extrapolated from data for related compounds. cdnsciencepub.comnist.gov

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Band | Predicted λ_max (nm) | Transition Type | Chromophore |

|---|---|---|---|

| E2-Band | ~210 - 220 | π → π* | Substituted Benzene |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). This capability allows for the unambiguous determination of a compound's elemental composition from its exact mass. The molecular formula for this compound is C₈H₈BrCl. biosynth.comamericanelements.com Using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl), the theoretical exact mass can be calculated and would be confirmed by an HRMS experiment.

Table 3: Theoretical Exact Mass Calculation for C₈H₈BrCl

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Total | | | | 217.949790 |

An HRMS measurement confirming a mass of approximately 217.9498 Da would provide strong evidence for the elemental formula C₈H₈BrCl.

In a typical electron ionization (EI) mass spectrometer, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be dominated by the stable aromatic core and the ethyl side chain.

The most prominent fragmentation pathway for ethylbenzene (B125841) and its derivatives is the cleavage of the Cα-Cβ bond, resulting in the loss of a methyl radical (•CH₃) to form a highly stable benzyl-type or tropylium (B1234903) cation. core.ac.ukthieme-connect.de

Expected Fragmentation: [C₈H₈BrCl]⁺˙ → [C₇H₅BrCl]⁺ + •CH₃

A key feature in the mass spectrum of this compound is its distinctive isotopic signature, arising from the natural abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a characteristic cluster of peaks for the molecular ion and any fragment containing both halogen atoms. The molecular ion region will exhibit a pattern of peaks at M, M+2, and M+4, with relative intensities determined by the probabilistic combination of the isotopes. The approximate intensity ratio for a fragment containing one Br and one Cl atom is 100:125:31 (for M:M+2:M+4). docbrown.info

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Description |

|---|---|---|

| 218 / 220 / 222 | [C₈H₈BrCl]⁺˙ | Molecular Ion (M⁺˙) cluster |

| 203 / 205 / 207 | [C₇H₅BrCl]⁺ | Loss of methyl radical (•CH₃); Base Peak |

| 124 / 126 | [C₇H₅Cl]⁺ | Loss of Br radical |

| 169 | [C₇H₅Br]⁺ | Loss of Cl radical |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

Currently, there are no published crystal structures for this compound in crystallographic databases. However, insights into its likely molecular geometry can be gained from studies of related compounds, such as ethylbenzene itself. crystallography.net The structure would consist of a planar benzene ring with the bromo, chloro, and ethyl substituents attached. The ethyl group is not rigid and possesses rotational freedom around the C(ring)-C(ethyl) bond. In the solid state of ethylbenzene, the ethyl group is oriented nearly perpendicular to the plane of the benzene ring. crystallography.net A similar conformation would be expected for this compound, although crystal packing forces and steric hindrance from the adjacent bulky bromine and chlorine atoms could influence the precise torsional angle.

Analysis of a hypothetical crystal structure would reveal key intermolecular interactions, such as halogen bonding (C-Br···Cl, C-Br···Br) and π-π stacking, which would govern the packing of the molecules in the crystal lattice.

Table 5: Expected and Reference Crystallographic Parameters

| Parameter | Expected Value/Feature for this compound | Reference Data (Ethylbenzene) crystallography.net |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for substituted benzenes) | Monoclinic |

| Space Group | P2₁/c or similar centrosymmetric group | P2₁/n |

| C(aromatic)-C(aromatic) Bond Length | ~1.39 Å | ~1.38 Å |

| C(aromatic)-C(ethyl) Bond Length | ~1.51 Å | 1.514 Å |

| C-Cl Bond Length | ~1.74 Å | N/A |

| C-Br Bond Length | ~1.90 Å | N/A |

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 Chloro 3 Ethylbenzene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecules. For 2-bromo-1-chloro-3-ethylbenzene, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed picture of its geometry, electronic landscape, and vibrational characteristics. mdpi.comrsc.orggrafiati.com

Optimized Molecular Geometries and Conformational Preferences

For substituted ethylbenzenes, the most stable conformation often involves the ethyl group being perpendicular to the plane of the benzene (B151609) ring. tandfonline.com In the case of this compound, steric hindrance between the ethyl group and the adjacent bromo and chloro substituents would significantly influence its preferred conformation. It is anticipated that the ethyl group would adopt a conformation that minimizes these steric clashes, likely a staggered arrangement of the methyl group with respect to the benzene ring.

Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Compound (2-bromo-1-chloro-3-methylbenzene) Calculated at the B3LYP/6-311++G(d,p) Level.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.895 |

| C-Cl | 1.735 |

| C-C (aromatic) | 1.390 - 1.405 |

| C-C (ethyl) | 1.535 |

| C-H (aromatic) | 1.080 - 1.085 |

| C-H (ethyl) | 1.090 - 1.100 |

| C-C-C (ring) | 118.5 - 121.5 |

| C-C-Br | 120.5 |

| C-C-Cl | 121.0 |

Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar halogenated aromatic compounds.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMOs)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which have higher energy p-orbitals. The LUMO, conversely, is likely to be distributed over the aromatic ring with significant contributions from the antibonding orbitals associated with the C-Br and C-Cl bonds. The ethyl group generally has a minor influence on the FMOs.

Computational studies on similar dihalobenzenes provide insights into the expected HOMO-LUMO gap. For instance, DFT calculations on 2-bromo-4-chlorobenzaldehyde (B1282380) have been performed to understand its electronic properties. smolecule.com The HOMO-LUMO energy gap for a series of thiophene (B33073) derivatives containing bromo and chloro substituents was found to be in the range of 3.96 eV to 4.59 eV, calculated at the B3LYP/6-31G(d,p) level. mdpi.com It is anticipated that this compound would exhibit a similar energy gap, reflecting its moderate reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Dihalogenated Aromatic Compound.

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar halogenated aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map is expected to show the most negative potential (red) around the chlorine and bromine atoms due to their high electronegativity and lone pairs of electrons. These regions would be susceptible to electrophilic attack. The hydrogen atoms of the benzene ring and the ethyl group would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. The aromatic ring itself would display a gradient of potential, influenced by the electron-withdrawing nature of the halogen substituents. Studies on other halogenated benzenes have confirmed this general pattern of charge distribution.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between filled and vacant orbitals within a molecule, revealing insights into hyperconjugation, intramolecular charge transfer, and the nature of chemical bonds. clinmedjournals.org

Theoretical Vibrational Spectra Prediction and Validation

Theoretical vibrational spectra, calculated using DFT methods, can aid in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities of the vibrational modes of this compound can be compared with experimental data for validation.

The vibrational spectrum of a substituted benzene is characterized by several key regions. The C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the ring are found between 1400 and 1600 cm⁻¹. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. The various bending and torsional modes of the ethyl group and the benzene ring occur throughout the fingerprint region of the spectrum. Computational studies on similar molecules, such as 1-bromo-2-chlorobenzene, have shown good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors. grafiati.com

Advanced Quantum Chemical Methods for Electronic Structure and Reactivity

While DFT provides a good balance of accuracy and computational cost, more advanced quantum chemical methods can offer even greater precision for calculating electronic structure and reactivity. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation. latrobe.edu.auwikipedia.org

For substituted benzenes, these high-level calculations can provide benchmark data for properties like stabilization energies and excited state energies. nih.govacs.org For instance, G3(MP2) calculations have been used to determine the stabilization enthalpies of various substituted benzenes, including ethylbenzene (B125841). nih.govacs.org Coupled Cluster methods, such as CCSD(T), are considered the "gold standard" for computational chemistry and can provide highly accurate energies, though at a significant computational expense. wikipedia.org The application of these advanced methods to this compound would yield a more refined understanding of its electronic structure and a more precise prediction of its reactivity compared to standard DFT approaches.

Ab Initio Methods (e.g., Hartree-Fock, Coupled Cluster)

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a fundamental understanding of the electronic structure of this compound.

Hartree-Fock (HF) Theory: This foundational ab initio method approximates the many-electron wavefunction as a single Slater determinant. While it systematically overestimates bond energies and provides only a qualitative picture of the molecular orbitals, it serves as a crucial starting point for more sophisticated calculations. For this compound, HF calculations can yield initial geometries and electronic properties.

Coupled Cluster (CC) Theory: Offering a more accurate description of electron correlation, which is neglected in HF theory, Coupled Cluster methods are considered a "gold standard" in computational chemistry for their high accuracy. The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, can provide highly accurate predictions of molecular geometries, vibrational frequencies, and energies for this compound. These calculations, though computationally expensive, are invaluable for benchmarking results from more approximate methods.

| Computational Method | Predicted Property | Significance for this compound |

| Hartree-Fock (HF) | Molecular Orbitals, Initial Geometry | Provides a qualitative electronic structure and a starting point for higher-level calculations. |

| Coupled Cluster (CCSD(T)) | Accurate Energies, Geometries, Frequencies | Offers benchmark-quality data for understanding the molecule's stability and vibrational modes. |

Time-Dependent DFT (TD-DFT) for Excited State Dynamics and Photophysics

To understand how this compound interacts with light and behaves in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational tool. This method allows for the calculation of electronic absorption spectra, providing insights into the wavelengths of light the molecule will absorb.

By mapping the potential energy surfaces of the excited states, TD-DFT can be used to predict the pathways of photophysical processes such as fluorescence and phosphorescence, as well as photochemical reactions. For this compound, these calculations can elucidate the influence of the bromo and chloro substituents on its photostability and excited-state lifetime.

| TD-DFT Calculation | Predicted Property | Relevance to this compound |

| Electronic Absorption Spectrum | Wavelengths of Maximum Absorption (λmax) | Predicts the color of the compound and its interaction with UV-Vis light. |

| Excited State Potential Energy Surfaces | Photophysical Decay Pathways | Elucidates the mechanisms of fluorescence, phosphorescence, and potential photodegradation. |

Energy Decomposition Analysis (EDA) for Intermolecular Interactions

Energy Decomposition Analysis (EDA) is a powerful computational technique used to dissect the nature of intermolecular interactions. When this compound interacts with another molecule, EDA can break down the total interaction energy into physically meaningful components:

Electrostatic Interaction: The classical Coulombic interaction between the charge distributions of the two molecules.

Pauli Repulsion (Exchange): The strong, short-range repulsion arising from the Pauli exclusion principle.

Orbital Interaction (Polarization): The stabilizing interaction due to the mixing of occupied and unoccupied orbitals of the interacting fragments.

Dispersion Interaction: The attractive interaction arising from correlated electron fluctuations.

Aromaticity Assessment and Halogen Bonding Characterization

The presence of bromo and chloro substituents on the benzene ring can influence its aromaticity. Computational methods can be employed to assess this through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can quantify the degree of aromatic character in the substituted ring.

Furthermore, the bromine and chlorine atoms in this compound can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. Computational studies can characterize the strength and nature of these halogen bonds with various Lewis bases. The electrostatic potential on the surface of the halogen atoms can be calculated to identify the "sigma-hole," a region of positive potential responsible for this interaction.

| Computational Analysis | Metric/Property | Insight into this compound |

| Aromaticity Assessment | NICS, HOMA | Quantifies the influence of halogen substituents on the electronic structure of the benzene ring. |

| Halogen Bonding Characterization | Electrostatic Potential, Interaction Energies | Determines the ability of the bromine and chlorine atoms to act as halogen bond donors. |

Computational Studies on Intermolecular Interactions in Condensed Phases

While gas-phase calculations provide fundamental insights, understanding the behavior of this compound in liquids or solids requires computational methods that can model condensed phases. Molecular Dynamics (MD) simulations, using force fields derived from quantum mechanical calculations, can simulate the behavior of a large ensemble of molecules over time.

These simulations can predict bulk properties such as density, heat of vaporization, and radial distribution functions, which describe the local ordering of molecules in the liquid state. By analyzing the trajectories from MD simulations, one can gain a detailed picture of the intermolecular interactions, including hydrogen bonding (if applicable) and halogen bonding, that govern the structure and properties of this compound in its condensed phases.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Chloro 3 Ethylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. In the case of 2-bromo-1-chloro-3-ethylbenzene, the outcome of such reactions is governed by the directing effects of the existing substituents.

Regioselectivity Influenced by Halogen and Ethyl Substituents

In this compound, the three available positions for substitution are C4, C5, and C6. The directing effects of the individual substituents on these positions are as follows:

Ethyl group (at C3): Directs ortho to C2 and C4, and para to C6.

Chloro group (at C1): Directs ortho to C2 and C6, and para to C4.

Bromo group (at C2): Directs ortho to C1 and C3, and para to C5.

The positions C1, C2, and C3 are already substituted. The directing effects towards the remaining positions can be summarized in the table below.

Directing Effects of Substituents in this compound

| Position | Directed by Ethyl (Activating) | Directed by Chloro (Deactivating) | Directed by Bromo (Deactivating) | Combined Effect |

|---|---|---|---|---|

| C4 | Ortho | Para | - | Strongly favored |

| C5 | - | - | Para | Moderately favored |

| C6 | Para | Ortho | - | Strongly favored |

Based on the additive effects, positions C4 and C6 are the most likely sites for electrophilic attack as they are activated by the ethyl group and directed by both the ethyl and chloro groups. Position C5 is only directed by the bromo group. Furthermore, steric hindrance may play a role, potentially favoring substitution at the less hindered C4 and C6 positions over the position between two substituents.

Kinetic and Thermodynamic Control in Aromatic Substitutions

In electrophilic aromatic substitutions of polysubstituted benzenes, the distribution of products can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control.

Kinetic control favors the product that is formed fastest, which is typically the one with the lowest activation energy for its formation.

Thermodynamic control favors the most stable product, which may not be the one that forms the quickest.

For this compound, substitution at C4 or C6 would likely be the kinetically favored pathway due to the reinforcing directing effects of the ethyl and chloro groups, leading to a more stabilized transition state. However, the thermodynamic stability of the final products would depend on factors such as steric interactions between the new substituent and the existing groups. For instance, if a bulky electrophile is used, the thermodynamically favored product might be the one where the new group is in the least sterically hindered position. Without specific experimental data, it is difficult to definitively predict the outcome under different reaction conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is generally challenging for aryl halides unless the ring is activated by strong electron-withdrawing groups, which is not the case for this compound.

SNAr Mechanisms with Various Nucleophiles

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. For this mechanism to be facile, the negative charge of the intermediate needs to be stabilized by electron-withdrawing groups, typically nitro groups, located ortho or para to the leaving group.

Since this compound lacks such strong activating groups, it is expected to be unreactive towards common nucleophiles under standard SNAr conditions. Reactions would likely require very harsh conditions, such as high temperatures and pressures, and the use of very strong nucleophiles.

Influence of Halogen Identity and Position on Reactivity

In cases where SNAr reactions can occur on polyhalogenated benzenes, the identity of the halogen can influence which one is displaced. Generally, the rate of SNAr reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that can better stabilize the forming negative charge through its inductive effect.

If a nucleophilic substitution were forced upon this compound, the chlorine atom would be expected to be a better leaving group in terms of bond strength (C-Br is weaker than C-Cl). However, based on the typical SNAr mechanism, the more electronegative chlorine would make the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The position of the halogen also matters; a leaving group ortho or para to an activating group is more readily displaced. In this molecule, neither halogen is in a highly activated position.

Radical Reactions Involving Halogenated Ethylbenzenes

Radical reactions can occur at the ethyl side chain of this compound, particularly at the benzylic position.

The benzylic C-H bonds of the ethyl group are weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, is highly selective for the benzylic position. jove.comjove.com

For this compound, radical halogenation would be expected to occur exclusively at the benzylic carbon of the ethyl group, leading to the formation of 1-(2-bromo-1-chloro-3-ethylphenyl)haloethane.

Predicted Radical Halogenation Product

| Starting Material | Reagents | Major Product |

|---|---|---|

| This compound | NBS, radical initiator (e.g., AIBN or peroxide) | 1-(2-Bromo-1-chloro-3-phenyl)ethyl bromide |

| This compound | Cl2, UV light | 1-(2-Bromo-1-chloro-3-phenyl)ethyl chloride |

The presence of the deactivating bromo and chloro substituents on the aromatic ring would likely have a minor electronic effect on the stability of the benzylic radical compared to the dominant resonance stabilization provided by the benzene ring itself. Therefore, the high selectivity for benzylic halogenation observed in ethylbenzene (B125841) is expected to be maintained in its dihalogenated derivative. jove.comjove.com

Benzylic Radical Formation and Stability

The ethyl group of this compound possesses a benzylic position—the carbon atom directly attached to the benzene ring. This position is particularly susceptible to radical formation due to the unique stability of the resulting benzylic radical. The C-H bonds at the benzylic position are significantly weaker than other alkyl C-H bonds. For instance, the bond dissociation energy of a benzylic C-H bond is approximately 90 kcal/mol, which is lower than that of tertiary (93 kcal/mol), secondary (96 kcal/mol), and primary (100 kcal/mol) C-H bonds. montana.edu

The stability of the benzylic radical of this compound is attributed to resonance delocalization. The unpaired electron in the p-orbital of the benzylic carbon can overlap with the π-system of the aromatic ring, distributing the radical character over the entire benzene ring. nih.govjove.com This resonance stabilization lowers the energy of the radical intermediate, thereby facilitating its formation. The presence of the bromo and chloro substituents on the ring can influence the electronic properties of the aromatic system and, consequently, the stability of the benzylic radical, though this effect is generally secondary to the primary resonance stabilization.

The formation of the benzylic radical is a key step in several reactions, including halogenation and oxidation of the ethyl side chain. themasterchemistry.com This process is typically initiated by heat or light, which promotes the homolytic cleavage of a C-H bond at the benzylic position. jove.com

C-H Activation and Selective Halogenation/Functionalization

The enhanced reactivity of the benzylic C-H bonds in this compound allows for their selective functionalization. Benzylic halogenation, for example, can be achieved with high regioselectivity. nih.govjove.com Free-radical bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator, selectively installs a bromine atom at the benzylic position. jove.com This selectivity arises because the bromine radical is reactive enough to abstract the weaker benzylic hydrogen but not the stronger aromatic or terminal methyl C-H hydrogens. themasterchemistry.com

Chlorination at the benzylic position can also be achieved, though it is generally less selective than bromination. jove.com The resulting 1-bromo- or 1-chloro- derivative of this compound can then serve as a precursor for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Recent advances in C-H activation methodologies offer alternative routes to functionalize the benzylic position. Transition-metal-catalyzed C-H activation can lead to the formation of new carbon-carbon and carbon-heteroatom bonds directly from the C-H bond, bypassing the need for a halogenated intermediate. mdpi.com While specific studies on this compound are limited, general methods for the C-H functionalization of alkylarenes are applicable.

Cross-Coupling Reactions and Organometallic Catalysis

The two halogen atoms on the aromatic ring of this compound provide handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is a key feature that allows for selective and sequential functionalization.

Suzuki, Stille, Negishi, and Heck Coupling with Halogen Sites

The relative bond dissociation energies of carbon-halogen bonds generally follow the trend C-I > C-Br > C-Cl. rsc.orgnih.gov Consequently, in a molecule like this compound, the C-Br bond is more susceptible to oxidative addition to a low-valent palladium catalyst than the C-Cl bond. This difference in reactivity allows for chemoselective cross-coupling reactions at the C-Br position while leaving the C-Cl bond intact. rsc.orgrug.nl

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. For this compound, selective coupling at the C-Br position can be achieved using a suitable palladium catalyst and base. researchgate.netmathnet.ruresearchgate.net By carefully controlling the reaction conditions, it is possible to isolate the mono-arylated product, which can then be subjected to a second coupling at the C-Cl position if desired. acs.org

Stille Coupling: In the Stille reaction, an organotin reagent is coupled with the aryl halide. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond allows for selective functionalization at this site. researchgate.netrsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. This reaction is also known for its high functional group tolerance and can be applied to the selective coupling of the C-Br bond in this compound. wikipedia.orguclm.esresearchgate.netresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of the aryl halide with an alkene. Palladium nanoparticles have been shown to be effective catalysts for the sequential Heck and Suzuki coupling of bromo-chloroarenes. nih.govrsc.orgrsc.org The initial Heck reaction occurs selectively at the more reactive C-Br bond.

The table below summarizes the expected chemoselective outcomes for various cross-coupling reactions with this compound.

| Coupling Reaction | Coupling Partner | Expected Primary Product |

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-1-chloro-3-ethylbenzene |

| Stille | Organostannane | 2-(Organo)-1-chloro-3-ethylbenzene |

| Negishi | Organozinc reagent | 2-(Organo)-1-chloro-3-ethylbenzene |

| Heck | Alkene | 2-Alkenyl-1-chloro-3-ethylbenzene |

Mechanistic Studies of Metal-Catalyzed C-C and C-Heteroatom Bond Formation

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com For dihaloarenes like this compound, the initial and rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. nih.gov

The selectivity for mono- versus difunctionalization is a critical aspect of the mechanism when dealing with dihaloarenes. montana.edunih.gov After the first coupling reaction at the C-Br position, the palladium catalyst can either dissociate from the mono-coupled product or undergo a second oxidative addition at the C-Cl position. montana.edunih.gov The choice between these pathways can be influenced by several factors, including the nature of the ligand on the palladium catalyst, the reaction temperature, and the solvent. montana.edurug.nlnih.gov Bulky ligands, for instance, can promote over-functionalization by hindering the dissociation of the catalyst from the initial product. montana.edunih.gov

Mechanistic studies have also explored the use of different catalytic systems to control the site-selectivity in the cross-coupling of dihaloarenes. cam.ac.ukresearchgate.netacs.org For example, the choice of ligand and base can influence the electrostatic interactions between the catalyst and the substrate, leading to unconventional site-selectivity. cam.ac.uk

Oxidation and Reduction Chemistry of this compound

The ethyl side chain of this compound is the primary site for oxidation and reduction reactions under specific conditions. The aromatic ring itself is relatively resistant to oxidation but can be hydrogenated under forcing conditions.

Selective Oxidation of the Ethyl Side Chain

The benzylic position of the ethyl group is susceptible to oxidation. mdpi.comorganic-chemistry.org A common and powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO4). doubtnut.comtestbook.comdoubtnut.commasterorganicchemistry.comambeed.com When an alkylbenzene with at least one benzylic hydrogen is treated with hot, alkaline KMnO4, the entire alkyl side chain is oxidized to a carboxylic acid group. themasterchemistry.comlibretexts.org In the case of this compound, this reaction would yield 2-bromo-3-chloro-benzoic acid. The halogen substituents on the aromatic ring are generally stable to these oxidation conditions.

The mechanism of this oxidation is complex and is thought to involve the formation of a benzylic radical as an initial step. testbook.commasterorganicchemistry.com The presence of a benzylic hydrogen is a prerequisite for this reaction to occur. libretexts.org Other oxidizing agents, such as chromic acid, can also be used for this transformation. libretexts.org More recent methods for benzylic oxidation aim to use greener and more selective reagents, including metal-free systems. organic-chemistry.orgorganic-chemistry.org The influence of the bromo and chloro substituents on the rate of oxidation has been studied, with electron-withdrawing groups sometimes increasing the selectivity of side-chain oxidation. researchgate.net

The table below outlines the expected product of the selective oxidation of the ethyl side chain of this compound.

| Reagent | Conditions | Expected Product |

| Potassium Permanganate (KMnO4) | Hot, alkaline | 2-Bromo-3-chlorobenzoic acid |

| Chromic Acid (H2CrO4) | Heat | 2-Bromo-3-chlorobenzoic acid |

Reductive Dehalogenation Processes

Reductive dehalogenation is a crucial class of reactions in organic synthesis, enabling the selective removal of halogen substituents from aromatic rings. In the context of this compound, this process offers a pathway to synthesize various derivatives, including 1-chloro-3-ethylbenzene, 2-bromo-3-ethylbenzene, and 3-ethylbenzene. The reactivity of the carbon-halogen bonds in this compound is dictated by their bond dissociation energies, with the C-Br bond being weaker and generally more susceptible to cleavage than the C-Cl bond. acs.org This inherent difference in reactivity allows for selective dehalogenation under controlled reaction conditions.

A variety of methods have been developed for the reductive dehalogenation of aryl halides, many of which are applicable to this compound. These methods often involve transition metal catalysts, electrochemical approaches, or photoredox catalysis.

Catalytic Hydrogenation:

One of the most common methods for reductive dehalogenation is catalytic hydrogenation. This process typically employs a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. google.com The reaction is generally carried out in a solvent at room temperature and under normal pressure. researchgate.net

For this compound, catalytic hydrogenation can be tuned to achieve selective removal of the bromine atom. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, carefully selecting the catalyst, hydrogen source, and reaction time can favor the formation of 1-chloro-3-ethylbenzene. acs.org

Table 1: Exemplary Conditions for Catalytic Hydrodehalogenation of Aryl Halides

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Substrates | Ref. |

| Palladium on Carbon (Pd/C) | H₂ | Aqueous solutions | Room Temperature | Normal | Aromatic Halides | researchgate.net |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Not specified | 50 - 350 | Not specified | Halogenated aromatic compounds | google.com |

| Ruthenium(II) phosphine (B1218219) complexes | Sodium Formate | Aqueous solution | Room Temperature | Not specified | Carbon tetrachloride | acs.org |

Metal-Mediated Reductions:

Various metals and low-valent metal compounds can effect the reductive dehalogenation of aryl halides. acs.org Cobalt-based catalytic systems, for instance, have been shown to be effective for the dehalogenation of bromo- and chloro-aryl derivatives in the presence of a reductant like manganese and an alcohol as a hydrogen source. researchgate.net

Another approach involves the use of copper(I) species, which can induce reductive dehalogenation of aryl halides at room temperature. acs.org These reactions can proceed through various pathways, including direct reduction, hydrolysis, or coupling, depending on the specific reaction conditions and the nature of the aryl halide.

Electrochemical and Photochemical Methods:

Modern synthetic chemistry has seen the emergence of electrochemical and photochemical methods for reductive dehalogenation. Electrochemical reduction can be performed at a cathode, often requiring significant negative potentials to reduce aryl bromides and chlorides. acs.org To mitigate the need for high overpotentials, mediated electrochemical strategies have been developed. acs.org

Photoredox catalysis offers a mild and efficient alternative, utilizing light to drive the dehalogenation reaction. researchgate.networktribe.com Acridine-based radical photoredox catalysis, for example, has been successfully employed for the reductive dehalogenation of a range of aryl halides. researchgate.net Mechanistic studies suggest that these reactions can proceed via a chain mechanism initiated by light absorption. worktribe.com

The selective reductive dehalogenation of this compound is a synthetically valuable transformation. The choice of method will depend on the desired product and the required selectivity. The general reactivity trend of C-Br > C-Cl provides a basis for achieving selective monodehalogenation under carefully controlled conditions across various catalytic and stoichiometric systems. acs.org

Synthesis and Exploration of Derivatives of 2 Bromo 1 Chloro 3 Ethylbenzene

Mono- and Di-substituted Derivatives

The synthesis of mono- and di-substituted derivatives of 2-bromo-1-chloro-3-ethylbenzene primarily involves electrophilic aromatic substitution reactions. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. The position of the incoming substituent is dictated by the directing effects of the groups already present on the ring (bromo, chloro, and ethyl).

The ethyl group is an activating group and directs incoming electrophiles to the ortho and para positions. The bromo and chloro groups are deactivating yet also direct to the ortho and para positions. In this compound, the positions available for substitution are C4, C5, and C6.

The ethyl group at C3 strongly directs to position C4 (ortho).

The bromo group at C2 directs to positions C4 and C6 (ortho and para).

The chloro group at C1 directs to position C5 (meta to the ethyl and bromo groups).

Given the combined directing effects, electrophilic substitution is most likely to occur at the C4 and C6 positions. The activating nature of the ethyl group would likely make C4 the most favored position.

Common electrophilic substitution reactions that could be applied include nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgmsu.edu

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, likely yielding a mixture of 4-nitro- and 6-nitro-2-bromo-1-chloro-3-ethylbenzene.

Halogenation: Further halogenation, for instance with Br₂ and FeBr₃, would introduce another bromine atom, predicted to form 4,6-dibromo-1-chloro-3-ethylbenzene as a potential di-substituted product.

Table 1: Predicted Mono-substituted Derivatives via Electrophilic Aromatic Substitution (Note: Data is representative and based on predicted outcomes.)

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-1-chloro-3-ethyl-4-nitrobenzene | 2-Bromo-1-chloro-3-ethyl-6-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 2,4-Dibromo-1-chloro-3-ethylbenzene | 2,6-Dibromo-1-chloro-3-ethylbenzene |

| Chlorination | Cl₂, AlCl₃ | 1,4-Dichloro-2-bromo-3-ethylbenzene | 1,6-Dichloro-2-bromo-3-ethylbenzene |

Derivatives with Functionalized Ethyl Side Chains

The ethyl group attached to the benzene ring provides another site for chemical modification, specifically at the benzylic carbon (the carbon atom attached directly to the ring). This position is activated for radical reactions and oxidation due to the stability of the resulting benzylic radical or cation intermediate. jove.com

Benzylic Halogenation: A common method for functionalizing the ethyl side chain is through free-radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. jove.com This reaction selectively introduces a bromine atom at the benzylic position to yield 1-(1-bromoethyl)-2-bromo-3-chlorobenzene. This bromo-derivative is a versatile intermediate itself and can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl (-OH), cyano (-CN), or alkoxy (-OR) groups.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the entire ethyl side chain to a carboxylic acid group (-COOH). masterorganicchemistry.com This reaction would convert this compound into 2-bromo-3-chloro-benzoic acid, providing a route to another class of derivatives such as esters and amides.

Table 2: Potential Derivatives from Ethyl Side Chain Functionalization (Note: Data is representative and based on established chemical transformations.)

| Reaction | Reagents | Resulting Functional Group | Product Name |

| Benzylic Bromination | NBS, Peroxide | -CH(Br)CH₃ | 1-(1-Bromoethyl)-2-bromo-3-chlorobenzene |

| Oxidation | KMnO₄, H₃O⁺ | -COOH | 2-Bromo-3-chloro-benzoic acid |

| Substitution (from bromoethyl derivative) | NaOH(aq) | -CH(OH)CH₃ | 1-(2-Bromo-3-chlorophenyl)ethanol |

Heteroatom-Containing Derivatives

The bromine and chlorine atoms on the benzene ring can be replaced by other atoms or functional groups, often containing heteroatoms like nitrogen, oxygen, or sulfur. These transformations are typically achieved through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with a boronic acid or ester. nih.govresearchgate.net It is a powerful method for forming new carbon-carbon bonds. Given that the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such catalytic cycles, it is possible to selectively replace the bromine atom. For example, reacting this compound with an arylboronic acid (Ar-B(OH)₂) could yield a 2-aryl-1-chloro-3-ethylbenzene derivative.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a bond between the aromatic ring and a nitrogen atom from an amine. acs.orgresearchgate.net Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would likely lead to the selective formation of N-substituted 2-amino-1-chloro-3-ethylbenzene derivatives.

Table 3: Examples of Heteroatom-Containing Derivatives via Cross-Coupling (Note: Data is hypothetical, illustrating potential reaction outcomes.)

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Phenylboronic acid | 2-Chloro-3-ethyl-1,1'-biphenyl |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand, Base | Aniline | N-(2-Chloro-3-ethylphenyl)aniline |

| Sonogashira Coupling | Pd/Cu catalyst, Base | Phenylacetylene | 1-Chloro-3-ethyl-2-(phenylethynyl)benzene |

Polymeric and Oligomeric Structures derived from this compound

The presence of two halogen atoms on the benzene ring allows this compound to potentially serve as a monomer for the synthesis of aromatic polymers or oligomers. Step-growth polymerization methods, such as Suzuki polycondensation, are particularly suitable for this purpose. researchgate.netnobelprize.org

In a Suzuki polycondensation reaction, a dihaloaromatic compound can be reacted with a diboronic acid or can self-condense if converted into a bromo-chloro-arylboronic acid. The different reactivity of the C-Br and C-Cl bonds could be exploited for controlled or sequential polymerization steps. For instance, initial polymerization could occur selectively at the more reactive C-Br position, leaving the C-Cl bond available for subsequent modification or cross-linking.

The resulting polymers would be classified as polyarylenes, which are known for their thermal stability and are researched for applications in materials science, such as in conducting polymers and organic light-emitting diodes (OLEDs). nih.gov The ethyl group on the repeating unit would enhance the solubility of the polymer, a common challenge in the processing of rigid-rod polyarylenes.

Table 4: Hypothetical Polymeric Structure and Properties (Note: This table presents a theoretical polymer based on the monomer.)

| Polymerization Method | Co-monomer | Repeating Unit | Potential Polymer Name | Hypothetical Properties |

| Suzuki Polycondensation | Benzene-1,4-diboronic acid | -(C₆H₃(Cl)(Et))-C₆H₄- | Poly(4'-(2-chloro-3-ethylphenyl)-1,4-phenylene) | Thermally stable, soluble in organic solvents, potential for further functionalization at the chlorine site. |

Applications in Advanced Organic Synthesis and Materials Science Research

2-Bromo-1-chloro-3-ethylbenzene as a Versatile Synthetic Intermediate

The strategic placement of bromo, chloro, and ethyl groups on the benzene (B151609) ring of this compound provides a unique combination of reactivity and steric hindrance. This makes it a sought-after building block for the synthesis of intricate organic molecules and a precursor for advanced intermediates in the pharmaceutical and agrochemical sectors.

Building Block for Complex Organic Molecules

The presence of both bromine and chlorine atoms allows for selective reactions, as the two halogens exhibit different reactivities. This differential reactivity is crucial for chemists aiming to build complex molecular architectures step-by-step. For instance, the bromine atom can be selectively targeted in certain cross-coupling reactions, leaving the chlorine atom available for subsequent transformations. This versatility allows for the controlled introduction of various functional groups, leading to the synthesis of diverse and complex organic compounds. guidechem.com

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

While direct applications in final pharmaceutical or agrochemical products are not widely documented, the true value of this compound lies in its role as a precursor. biosynth.com The core structure of this compound can be found within more complex molecules that are essential for the development of new drugs and crop protection agents. guidechem.comlookchem.com The synthesis of these advanced intermediates often involves multiple steps where the specific reactivity of this compound is harnessed to create the desired molecular framework. guidechem.com

Role in the Development of Novel Polymeric Materials

In the field of materials science, halogenated aromatic compounds are explored for their potential to impart specific properties to polymers. While research directly focused on incorporating this compound into polymers is not extensively published, related compounds are known to be used in the development of new materials. smolecule.com The presence of halogen atoms can, for example, enhance flame retardancy or influence the electronic properties of a polymer. The unique substitution pattern of this compound makes it a candidate for research into novel polymers with tailored characteristics.

Utilization in Fine Chemical Synthesis and Chemical Research

This compound is primarily utilized in the synthesis of other fine chemicals. guidechem.com Its role as a starting material or intermediate allows for the production of a wide array of more complex compounds with specific applications in various industries. guidechem.com In a research context, this compound serves as a valuable tool for investigating reaction mechanisms and exploring new synthetic methodologies. guidechem.com The distinct electronic and steric effects of its substituents provide a model system for studying how these factors influence the course of a chemical reaction.

Reference Compound in Analytical and Mechanistic Studies

In analytical chemistry, well-defined compounds like this compound can serve as reference standards. smolecule.com Their known physical and spectral properties can be used to calibrate instruments and identify unknown substances with similar structural features. smolecule.com Furthermore, in mechanistic studies, this compound can be employed to probe the intricacies of chemical reactions. For example, by observing how the bromo and chloro substituents affect reaction rates and product distributions, chemists can gain a deeper understanding of the underlying reaction pathways. researchgate.net

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The synthesis of functionalized benzenes is an area where green chemistry principles are increasingly important. rsc.orgresearchgate.netresearchgate.net Future research could focus on developing eco-friendly methods for synthesizing 2-Bromo-1-chloro-3-ethylbenzene and its analogs. This could involve the use of less hazardous reagents, alternative energy sources like microwave or ultrasound, and catalytic systems that are recoverable and reusable. tandfonline.com The use of water as a solvent in organic reactions is another promising avenue for sustainable synthesis. jove.com

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is vital for controlling and optimizing synthetic outcomes. solubilityofthings.comekb.egeditverse.comsolubilityofthings.com For a molecule like this compound, this would involve studying the intricate details of the electrophilic substitution and other potential reactions. Investigating the electronic and steric effects of the existing substituents on the regioselectivity of subsequent functionalization would provide valuable insights for synthetic chemists. nih.gov

Discovery of Novel Reactivity Patterns

Aryl halides are known to exhibit a range of reactivities, including nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. libretexts.orgacs.orglibretexts.org While the ethyl group is electron-donating, the interplay between the bromo and chloro substituents could lead to unexpected reactivity patterns for this compound. Future studies could explore its participation in cross-coupling reactions, which are powerful tools for C-C bond formation. researchgate.netacs.org The potential for benzylic halogenation at the ethyl group under radical conditions also presents an interesting avenue for further functionalization. jove.com

Exploration of Self-Assembly and Supramolecular Chemistry Involving Halogen Bonds

Halogen bonding is a non-covalent interaction that is gaining increasing recognition as a powerful tool in crystal engineering and supramolecular chemistry. mdpi.comnih.govmdpi.comresearchgate.net The bromine and chlorine atoms in this compound could act as halogen bond donors, directing the self-assembly of the molecule into well-defined architectures in the solid state. Research in this area could lead to the development of new materials with interesting optical or electronic properties.

Predictive Modeling of Reactivity and Selectivity via Machine Learning

The application of machine learning in chemistry is a rapidly growing field. rsc.orgacs.orgrsc.orgnih.govresearchgate.net Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including reactivity and selectivity. oup.com In the absence of extensive experimental data for this compound, a machine learning approach could be used to predict its likely reactivity in various transformations. This could help to guide experimental work and accelerate the discovery of new reactions and applications for this and other under-explored compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.